LysoSensor™ Green DND-189: A Technical Guide to its Mechanism of Action in Live Cells
LysoSensor™ Green DND-189: A Technical Guide to its Mechanism of Action in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of LysoSensor™ Green DND-189, a fluorescent probe crucial for the study of acidic organelles in live cells. We will delve into its chemical properties, the principles governing its localization and fluorescence, and provide detailed experimental protocols for its application.
Core Mechanism of Action
LysoSensor™ Green DND-189 is a cell-permeable weak base that exhibits acidotropic properties, meaning it selectively accumulates in acidic compartments within a cell, most notably lysosomes.[1][2][3][4] Its mechanism of action is fundamentally linked to the pH gradient between the neutral cytoplasm and the acidic lumen of these organelles.
The probe, in its unprotonated state at neutral pH, is largely non-fluorescent and can freely traverse cellular membranes.[2][3] Upon entering an acidic organelle, the low pH environment facilitates the protonation of the dye's weak base side chain.[1][2][3] This protonation event is critical for two reasons:
-
Trapping within the Organelle: The addition of a proton confers a positive charge to the molecule, rendering it membrane-impermeable and effectively trapping it within the acidic compartment.[1][2]
-
Activation of Fluorescence: Protonation relieves the photoinduced electron transfer (PET) quenching of the fluorophore by its weak-base side chain.[3] This relief from quenching results in a significant increase in the dye's fluorescence intensity.[2][3]
Consequently, the fluorescence of LysoSensor™ Green DND-189 is directly proportional to the acidity of the organelle, making it an excellent tool for qualitative and semi-quantitative measurements of lysosomal pH.[2] It is important to note that the probe is almost non-fluorescent except when inside acidic compartments.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of LysoSensor™ Green DND-189.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| pKa | ~5.2 | [2][5] |
| Excitation Maximum (Abs) | 443 nm | [6] |
| Emission Maximum (Em) | 505 nm | [6] |
| Molecular Formula | C₂₄H₂₂N₄O₂ | [1] |
| Supplied Form | 1 mM solution in anhydrous DMSO | [1] |
| Storage | -20°C, protected from light and moisture | [1][5] |
Table 2: Experimental Parameters
| Parameter | Recommended Value | Reference |
| Working Concentration | 1 µM (starting point) | [7][8] |
| Incubation Time | 1 - 5 minutes (to avoid alkalizing effects) | [2] |
| Incubation Temperature | 37°C | [2] |
Experimental Protocols
Staining of Adherent Cells
Materials:
-
LysoSensor™ Green DND-189 (1 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Adherent cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., λex 470/40 nm, λem 525/50 nm)[9]
Procedure:
-
Prepare Staining Solution: Dilute the 1 mM LysoSensor™ Green DND-189 stock solution to a final working concentration of 1 µM in pre-warmed (37°C) complete cell culture medium. To minimize potential artifacts, the concentration should be kept as low as possible.[7]
-
Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate the cells for 1-5 minutes at 37°C under normal cell culture conditions.[2] Longer incubation times may lead to an "alkalizing effect" on the lysosomes.[2]
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope. The green fluorescence will highlight the acidic organelles.
Staining of Suspension Cells
Materials:
-
LysoSensor™ Green DND-189 (1 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Suspension cells
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Staining Solution: Dilute the 1 mM LysoSensor™ Green DND-189 stock solution to a final working concentration of 1 µM in pre-warmed (37°C) complete cell culture medium.
-
Cell Pellet Collection: Centrifuge the suspension cells to obtain a cell pellet and aspirate the supernatant.[2]
-
Resuspend and Stain: Gently resuspend the cell pellet in the pre-warmed staining solution.
-
Incubation: Incubate the cells for 30 minutes to 2 hours under growth conditions appropriate for the specific cell type.[2] Note: The provided reference suggests a longer incubation for suspension cells, but users should optimize this to minimize alkalizing effects.
-
Washing: Re-pellet the cells by centrifugation and resuspend in fresh pre-warmed medium.[2]
-
Analysis: Observe the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer.
Visualizations
Mechanism of Action
References
- 1. LysoSensor™ Green DND-189, Lysosome Green Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen LysoSensor Green DND-189 - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. LysoSensor™ Green DND-189 - Special Packaging - FAQs [thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
